molecular formula C32H43N5O9S B1338238 Boc-met-enkephalin CAS No. 59481-77-5

Boc-met-enkephalin

Cat. No. B1338238
CAS RN: 59481-77-5
M. Wt: 673.8 g/mol
InChI Key: OXPQHPVFIVMOOJ-SDHOMARFSA-N
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Description

Boc-met-enkephalin is a protected form of the Met-enkephalin peptide, which is an endogenous opioid with significant physiological relevance. Met-enkephalin is part of a family of opioid peptides that are derived from larger precursor proteins and play a crucial role in modulating pain, stress, and immune responses. The Boc (tert-butoxycarbonyl) group is commonly used in peptide synthesis to protect the amino group, preventing unwanted side reactions and allowing for the sequential addition of amino acids to build the desired peptide chain.

Synthesis Analysis

The synthesis of Boc-met-enkephalin and related peptides involves complex organic chemistry techniques. Protected analogs of Met-enkephalin, such as Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me), are intermediates in the solution phase synthesis of peptides like metkephamid . The synthesis process is designed to yield peptides with high purity and biological activity, which can be used for further pharmacological studies.

Molecular Structure Analysis

The molecular structure of protected dipeptide fragments of enkephalin, such as Boc-Phe-Leu-OBzl, has been studied using X-ray crystallography and molecular modeling . These studies reveal the conformational characteristics of the peptide fragments, including the Phi and Psi angles of the amino acid residues, which are important for understanding the peptide's three-dimensional structure and potential interactions with opioid receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and processing of Met-enkephalin peptides are intricate. For instance, the trypsinization of larger precursor peptides, such as BAM-22P and BAM-20P, yields [Arg6]-Met-enkephalin, demonstrating the presence of Met-enkephalin sequences within larger peptide chains . These reactions are crucial for the biosynthesis and metabolic conversion of opioid peptides in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of Met-enkephalin and its analogs are influenced by their peptide sequences and the presence of protective groups. For example, the protected pentapeptide Boc-Tyr-d-Ala-Gly-(NMe-Phe)-(Met-O-Me) exhibits an extended conformation, which is a common structural feature of Met-enkephalin peptides . The solubility, stability, and binding affinity of these peptides to opioid receptors are key properties that determine their pharmacological potential.

Scientific Research Applications

Enkephalins in Pain Management

Met-enkephalin, closely related to Boc-met-enkephalin, has been extensively studied for its analgesic properties. It is known to act as an agonist at opioid receptors, making it a potential target for developing novel pain management strategies. Research has explored various analgesic peptides derived from bovine brain, which could possibly act as Met-enkephalin releasers. These studies contribute to understanding how enkephalins can be used for developing new analgesics​​.

Presence in Human Physiology

Met-enkephalin has also been identified in human plasma, indicating its role in human physiology. The detection of these peptides in the body helps researchers understand their natural functions and potential therapeutic uses. This knowledge is crucial in exploring how synthetic analogs like Boc-met-enkephalin can mimic or modulate these natural processes for medical applications​​.

Safety And Hazards

Boc-met-enkephalin is recommended for use as laboratory chemicals . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

Dual enkephalinase inhibitors, which indirectly activate opioid receptors like Boc-met-enkephalin, are being studied as alternatives to traditional opioids . Currently, two DENKIs for neuropathic and postoperative pain are undergoing clinical trials .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQHPVFIVMOOJ-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-met-enkephalin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
O Mozziconacci, J Mirkowski, F Rusconi… - Free Radical Biology …, 2007 - Elsevier
The pentapeptide methionine-enkephalin (Met-enk) is a natural opiate that inhibits signals of pain. The N-terminal tyrosyl residue is important in the recognition of the peptide by its …
J Rossier, Y Audigier, N Ling, J Cros, S Udenfriend - Nature, 1980 - nature.com
… After 4 min in an ice bath, 57 mg of Boc-Met-enkephalin-NH-(CH)-NH- pre-dissolved in 4 ml was added. After 1 h the resulting milky solution was dialysed and lyophilized. The powder …
Number of citations: 181 0-www-nature-com.brum.beds.ac.uk
P Clapés, JL Torres, P Adlercreutz - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
A novel total enzymatic synthesis of [Leu]- and [Met]-enkephalin derivatives was accomplished in low-water content systems at a preparative scale. α-Chymotrypsin, papain, thermolysin …
O Mozziconacci, K Bobrowski, C Ferreri… - … A European Journal, 2007 - Wiley Online Library
… ), the isomerization is less than 1 % at the highest dose (Figure 5) 5whereas no changes were observed (data not shown) for the replacement of Met-enkephalin by Boc-Met-enkephalin …
AS Kiryutin, IV Zhukov, F Ferrage… - Physical Chemistry …, 2021 - pubs.rsc.org
… abundance, such as the protected hexapeptide Boc-Met-enkephalin. The analysis of ZULF-… For Boc-Met-enkephalin, we show that ZULF-TOCSY allows one to observe all expected …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
LI Andersson, R Müller… - Macromolecular rapid …, 1996 - Wiley Online Library
… for BocLeu5-enkephalin and k’ = 1,88 for Boc-Met-enkephalin; on the Boc-Met5-enkephalin column k’ = 0,70 was recorded for Boc-Met-enkephalin and k’ = 0,64 for BocLeu5-enkephalin…
J Martinez, J Laur, B Castro - Tetrahedron, 1985 - Elsevier
The usefulness of carboxamidomethyl esters (CAM esters) as a carboxyl protecting group for peptide synthesis was demonstrated. The synthesis of the chemotactic peptide For-Met-Leu…
P Clapés, M Capellas, E Pera, S Calvet… - Collection of …, 2016 - cccc.uochb.cas.cz
… 1 Synthetic strategy for the enzymatic synthesis of Z-Leu- and Boc-Met-enkephalin amides … 2 Synthetic strategy for protease-catalyzed synthesis of Z-Leu- and Boc-Met-enkephalin ethyl …
Number of citations: 2 cccc.uochb.cas.cz
MR Boarder, E Weber, CJ Evans… - Journal of …, 1983 - Wiley Online Library
… In this case antigen preparation was by linkage to bovine serum albumin, using carbodiimide, of Boc-Met-enkephalin-NH-(CH,), NH, followed by trifluoroacetic acid treatment to free the …
B Delhom, G Alvaro, G Caminal, JL Torres… - Biotechnology letters, 1996 - Springer
… ), Z-Leu enkephalin amide (3.6 pmol), Boc-Met enkephalin amide (3.12 pmol), Z-Asp-Tyr… For some peptides, LH-RH, Z-Leu-enkephalin amide, Boc-Met enkephalin amide and Z-Asp-…

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